2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves the reaction of 2,4-dimethylaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylphenylamine: A precursor in the synthesis of the target compound.
6-methylpyrimidine: A related pyrimidine derivative with similar structural features.
3-methylbutylamine: Another amine derivative used in organic synthesis.
Uniqueness
2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C18H25N3O |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H25N3O/c1-11(2)6-8-15-14(5)19-18(21-17(15)22)20-16-9-7-12(3)10-13(16)4/h7,9-11H,6,8H2,1-5H3,(H2,19,20,21,22) |
InChI Key |
HWAUGAUDXKVYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=C(C(=O)N2)CCC(C)C)C)C |
Origin of Product |
United States |
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